1,3-Bis(3-carboxypropyl)tetramethyldisiloxane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related siloxane-containing dicarboxylic acids involves treating 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane with a mixture of terephthalic acid and its sodium salt. This process yields not only the desired compound but also a condensation cyclic dimer and an oligomer, demonstrating the complexity and versatility of siloxane chemistry (Zaltariov et al., 2014).

Molecular Structure Analysis

The molecular structure of siloxane compounds is characterized using various analytical techniques such as FTIR, NMR, and X-ray crystallography. These methods reveal the intricate arrangement of the siloxane backbone and its functional groups, providing insights into the compound's reactive sites and potential chemical behavior (Zaltariov et al., 2014).

Chemical Reactions and Properties

Siloxane compounds undergo a variety of chemical reactions, including hydrolysis, condensation, and cycloaddition. These reactions are pivotal for synthesizing polymers, coatings, and other materials with desirable properties such as thermal stability, chemical resistance, and flexibility. The presence of carboxypropyl groups further enhances the reactivity, allowing for cross-linking and modification with other organic compounds (Zaltariov et al., 2014).

Physical Properties Analysis

The physical properties of siloxane compounds are markedly influenced by the siloxane backbone and the nature of the side chains. These materials often exhibit low glass transition temperatures, high flexibility, and excellent thermal stability. The hydrophobic nature of the siloxane segment also imparts low surface energy, making these compounds suitable for hydrophobic coatings and sealants (Yilgor & Yilgor, 1998).

Chemical Properties Analysis

The chemical properties of 1,3-bis(3-carboxypropyl)tetramethyldisiloxane and related compounds are defined by their functional groups. The siloxane bond imparts stability against hydrolysis and oxidative degradation, while the carboxypropyl groups offer sites for chemical modification and cross-linking. This balance of stability and reactivity enables the design of materials with tailored properties for specific applications (Zaltariov et al., 2014).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- A Novel Siloxane-containing Dicarboxylic Acid and Derivatives : This research discusses the synthesis of a new dicarboxylic acid derivative of 1,3-bis(3-carboxypropyl)tetramethyldisiloxane, its ester macrocycle, and supramolecular structure with a copper complex. The study includes characterizations using single-crystal X-ray crystallography, FTIR, and NMR spectral techniques. It highlights the potential applications in coordination chemistry and material science due to its ability to form complex structures (Zaltariov et al., 2014).

Surface Activity and Micelle Formation

- 1,3-Bis(3-ammonium-propyl)tetramethyldisiloxane-sulfate : This study investigated the structure and properties of 1,3-Bis(3-ammonium-propyl)tetramethyldisiloxane sulfate, emphasizing its surface activity and ability to form micelles in solution. This compound shows promise in applications requiring surface-active agents and micelle formation in solution (Nistor et al., 2012).

Metal-Organic Frameworks

- Metal-Organic Frameworks : The compound has been used in the creation of metal–organic frameworks, demonstrating its utility in the development of new materials with unique properties such as increased hydrophobic character and potential for gas sorption applications (Vlad et al., 2014).

Polymers and Resins

- Epoxy Resins and Polyimides : Research on the synthesis of imide ring and siloxane-containing cycloaliphatic epoxy resins from 1,3-bis(3-aminopropyl)tetramethyldisiloxane indicates its role in enhancing thermal stability, mechanical, and dielectric properties of epoxy resins. The flexibility of the siloxane segment contributes to these improved properties (Tao et al., 2007).

Catalysis

- Catalysis in Polymerization : It has been used as a catalyst in the ring-opening polymerization of cyclic siloxanes. This application is significant in synthesizing high-purity, high-molecular-weight polymers, particularly in the field of silicone polyureas with elastomeric properties (Hoffman & Leir, 1991).

Safety and Hazards

When handling 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Orientations Futures

Mécanisme D'action

Target of Action

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, also known as 4,4’-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)dibutanoic acid, is a type of organosilicon compound It is widely used in organic synthesis and material science , suggesting that its targets could be various depending on the specific application.

Mode of Action

It is often used as a cross-linking agent and plasticizer for silicone rubber . This suggests that it may interact with its targets by forming covalent bonds, thereby altering the physical and chemical properties of the target materials.

Biochemical Pathways

Given its use in material science and organic synthesis , it can be inferred that it may participate in various chemical reactions and influence the formation of different compounds.

Pharmacokinetics

It’s known that the compound is a solid substance with low volatility and is soluble in organic solvents such as alcohols, ketones, and esters . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given its use as a cross-linking agent and plasticizer for silicone rubber , it can be inferred that it may alter the physical and chemical properties of the target materials, leading to changes in their structure and function.

Action Environment

The action, efficacy, and stability of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane can be influenced by various environmental factors. It is stable at room temperature and has good thermal and chemical stability . It reacts with aqueous base , suggesting that its action can be influenced by pH. Furthermore, its solubility in organic solvents suggests that the presence of such solvents can also affect its action and efficacy.

Propriétés

IUPAC Name |

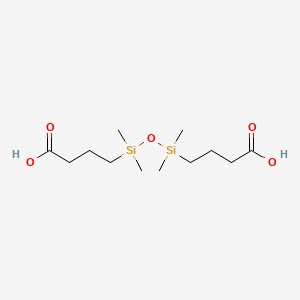

4-[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5Si2/c1-18(2,9-5-7-11(13)14)17-19(3,4)10-6-8-12(15)16/h5-10H2,1-4H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNFJTRYBMVMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCC(=O)O)O[Si](C)(C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062990 | |

| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |

CAS RN |

3353-68-2 | |

| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3353-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003353682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in the formation of coordination polymers?

A1: 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane acts as a bridging ligand in the formation of coordination polymers. Its structure, featuring two carboxylate groups separated by a flexible siloxane backbone, allows it to coordinate to metal centers in various ways. This flexibility enables the creation of diverse polymeric architectures with varying properties. For instance, research has shown its ability to bridge copper(II) ions, forming coordination polymers with varying polycoordination degrees. Furthermore, its deprotonation state can significantly influence the final structure of the coordination polymer.

Q2: How does the presence of the siloxane group in 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane influence the properties of the resulting materials?

A2: The siloxane group (Si-O-Si) introduces flexibility and hydrophobicity to the molecule. This can impact the solubility of the resulting materials in organic solvents and influence their thermal properties. For example, α,ω-telechelic polydimethylsiloxanes synthesized with 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane exhibited modified thermal and thermo-oxidative stability compared to polymers with different terminal groups.

Q3: Can 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane be utilized in the construction of Metal-Organic Frameworks (MOFs)?

A3: Yes, research has demonstrated the successful incorporation of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane in the construction of MOFs. In these structures, it acts as a bridging ligand, connecting dinuclear copper(II) paddle-wheel units to form complex 2D coordination networks. The flexibility of the ligand contributes to the formation of a unique architecture where hydrogen bonding with imidazole molecules further stabilizes the framework.

Q4: What analytical techniques are commonly employed to characterize 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane and its derivatives?

A4: Several analytical techniques are used to study 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and molecular weight determination of polymers.

- Infrared (IR) Spectroscopy: To identify functional groups and study the formation of coordination bonds.

- UV-Vis Spectroscopy: Used alongside IR spectroscopy to confirm polymer formation and study electronic transitions.

- Thermogravimetric Analysis (TGA): To investigate the thermal stability and degradation behavior of materials containing this compound. ,

- Single-crystal X-ray diffraction: To determine the crystal structure and arrangement of molecules within a crystal lattice, as demonstrated in the study of a copper-based MOF.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.